An In-depth Technical Guide to 4-Bromo-1,8-naphthalic Anhydride
An In-depth Technical Guide to 4-Bromo-1,8-naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Bromo-1,8-naphthalic anhydride (B1165640), a key chemical intermediate.
Core Physicochemical Properties
4-Bromo-1,8-naphthalic anhydride is a versatile building block used in the synthesis of a wide range of functional organic molecules.[1] Its chemical structure, featuring a rigid naphthalene (B1677914) core and a reactive anhydride group, makes it a valuable precursor in various fields, including materials science and medicinal chemistry.[2]
Quantitative Data Summary
The fundamental physicochemical properties of 4-Bromo-1,8-naphthalic anhydride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 81-86-7 | [3][4] |
| Molecular Formula | C₁₂H₅BrO₃ | [3][4] |
| Molecular Weight | 277.07 g/mol | [4][5] |
| Appearance | White to off-white or light yellow powder | [3][6] |
| Melting Point | 217-219 °C | [4][7][8] |
| Boiling Point (Predicted) | 467.2 ± 28.0 °C | [7] |
| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [7] |
| Purity | Typically >95% | [4] |
Solubility Profile
The solubility of 4-Bromo-1,8-naphthalic anhydride has been determined in various organic solvents. It is sparingly soluble in water but shows increased solubility in organic solvents, a critical factor for its use in synthesis.[3][9] Solubility generally increases with temperature.[9][10] The compound is soluble in DMSO and slightly soluble in methanol (B129727).[7][11] A detailed study across a temperature range of 278.15 K to 333.15 K found the mole fraction solubility order to be: acetone (B3395972) > acetic acid > methanol > ethanol (B145695).[5][9] Acetone was identified as a particularly effective solvent, showing the highest solubility and the strongest positive temperature dependency.[9][10]
Spectral Data
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthalene ring system.[7][12]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the carbon atoms of the naphthalene core and the carbonyl groups of the anhydride.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, particularly the strong carbonyl stretching frequencies of the anhydride group.[13][14]
-
Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[7][15]
Experimental Protocols
The following sections detail common experimental procedures involving 4-Bromo-1,8-naphthalic anhydride.
Synthesis of 4-Bromo-1,8-naphthalic Anhydride via Bromination
A prevalent method for synthesizing the title compound is the direct bromination of 1,8-naphthalic acid anhydride.[16]
Methodology:
-
Dissolution: 100 g of 1,8-naphthalic acid anhydride is dissolved in an aqueous solution of potassium hydroxide (B78521) (e.g., 73.8 g in 1200 ml of water) and an alkali metal bromide such as sodium bromide (65 g).[16]
-
pH Adjustment: The solution is maintained at a temperature of 20-25 °C, and the pH is adjusted to approximately 7.5 using an acid like phosphoric acid.[16]
-
Bromination: A hypohalite solution, such as sodium hypochlorite (B82951) (e.g., 496 g of a 13% solution), is added dropwise while maintaining the pH between 7.2 and 7.8 by the simultaneous addition of hydrochloric acid.[16] This reaction can also be performed using molecular bromine while maintaining a pH of 8.5 to 9.0 with potassium hydroxide solution.[16]
-
Cyclization and Precipitation: The reaction mixture is then acidified with hydrochloric acid and heated to 80 °C to facilitate the cyclization to the anhydride.[16]
-
Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with water, and dried. The yield of crude product with 90-92% purity is typically high.[16] Further purification can be achieved by converting the anhydride back to its dipotassium (B57713) salt, salting it out, and then re-acidifying to obtain a purer anhydride.[16]
Synthesis of N-Substituted Naphthalimides
4-Bromo-1,8-naphthalic anhydride is a key starting material for N-substituted naphthalimides, which are often fluorescent and have applications in materials science and biology.[2][17]
Methodology (Example: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide):
-
Reaction Setup: 4-Bromo-1,8-naphthalic anhydride (e.g., 16.1 g, 58 mmol) is suspended in ethanol (250 mL) in a round-bottom flask.[17]
-
Amine Addition: An amine, such as n-butylamine (e.g., 4.4 g, 60 mmol), is added to the suspension.[17]
-
Condensation: The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere for several hours (e.g., 12 hours).[17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Isolation: After the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate.[17]
-
Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the final N-substituted naphthalimide.[17]
Applications in Research and Drug Development
The unique chemical structure of 4-Bromo-1,8-naphthalic anhydride allows for diverse modifications, making it a valuable intermediate in several research areas.
Role as a Versatile Chemical Intermediate
The anhydride group is susceptible to nucleophilic attack, enabling reactions like imidation and amidation, while the bromine atom serves as a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.[1][2] This dual reactivity is fundamental to its utility.
Caption: General synthesis workflow starting from 1,8-naphthalic anhydride.
Application in Fluorescent Probes and Dyes
Derivatives of 1,8-naphthalimide, synthesized from 4-bromo-1,8-naphthalic anhydride, are well-known for their strong fluorescence properties.[2] The bromine atom at the 4-position can be substituted with an electron-donating group, leading to compounds with high fluorescence quantum yields.[5] These derivatives are used as fluorescent dyes, optical brighteners, and chemosensors for detecting metal ions.[2][16][17] For instance, it has been used as a starting material in the synthesis of a fluorescent probe for detecting copper ions in living cells.[7]
Caption: Pathway for synthesizing a fluorescent chemosensor.
Potential in Drug Development
Naphthalimide derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. Compounds derived from 1,8-naphthalic anhydride are known to act as DNA intercalators and have been investigated for their anti-tumor and anti-viral properties.[18][19] 4-Bromo-1,8-naphthalic anhydride serves as a critical precursor for creating libraries of naphthalimide-based compounds.[20] By introducing various pharmacophores, researchers aim to develop novel therapeutic agents with enhanced efficacy and reduced toxicity.[18] For example, derivatives have been synthesized to act as potent inhibitors of the human demethylase FTO (fat mass and obesity-associated protein), which is a target in cancer therapy.[19]
Caption: Conceptual logic for drug development using the scaffold.
References
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- 2. nbinno.com [nbinno.com]
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- 14. 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | C12H5BrO3 | CID 66493 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
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